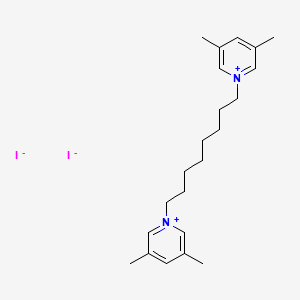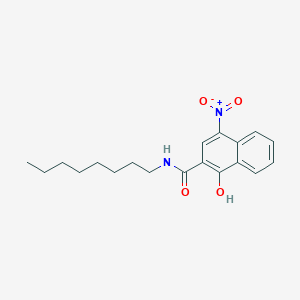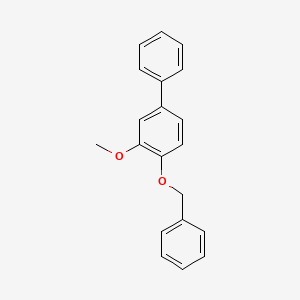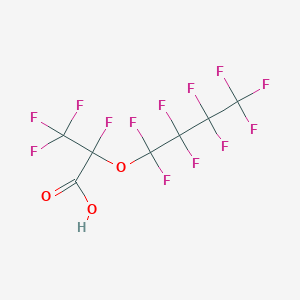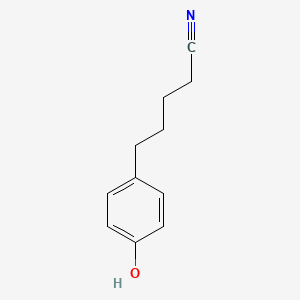
5-(4-Hydroxyphenyl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxyphenyl)pentanenitrile is an organic compound characterized by a hydroxyphenyl group attached to a pentanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with a suitable nitrile source under acidic conditions. This reaction typically requires the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Hydroxyphenyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, particularly in targeting estrogen receptors.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5-(4-Hydroxyphenyl)pentanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to estrogen receptors, modulating their activity and influencing cellular processes. The pathways involved often include signal transduction mechanisms that regulate gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Hydroxyphenyl)hydantoin
- 5-(4-Hydroxyphenyl)pentanoic acid
- 5-(4-Hydroxyphenyl)pentanamide
Uniqueness
5-(4-Hydroxyphenyl)pentanenitrile is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
129649-96-3 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5-(4-hydroxyphenyl)pentanenitrile |
InChI |
InChI=1S/C11H13NO/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8,13H,1-4H2 |
InChI-Schlüssel |
OIDYVFFNWNQZOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


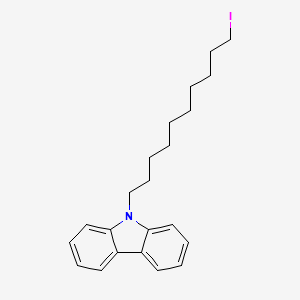
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
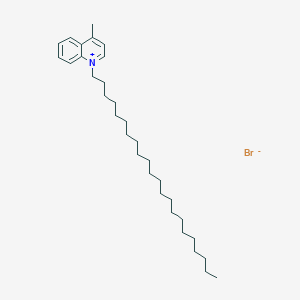
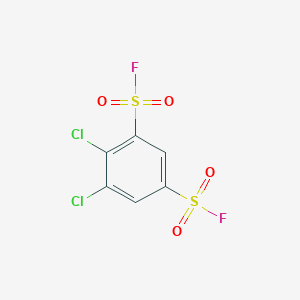
phosphanium perchlorate](/img/structure/B14287841.png)
